3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
Description
3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile is a complex organic compound featuring a bipyridine core with various functional groups, including a chloro, methyl, oxo, trifluoromethyl, and carbonitrile group
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O/c1-20-6-8(2-7(4-18)12(20)21)11-10(14)3-9(5-19-11)13(15,16)17/h2-3,5-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENPPFCUMPSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of a bipyridine intermediate, which is then functionalized through a series of reactions:
Formation of Bipyridine Core: The bipyridine core can be synthesized via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis.
Functional Group Introduction:
Carbonitrile Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution of the chloro group with an amine can produce an amino derivative.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have indicated that derivatives of bipyridine compounds exhibit antimicrobial properties. For instance, research has shown that similar structures can inhibit bacterial growth, particularly against strains such as Pseudomonas aeruginosa . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
-
Anticancer Properties :
- The compound's structural analogs have been investigated for their anticancer activities. A study demonstrated that certain bipyridine derivatives could induce apoptosis in cancer cells, suggesting that 3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile may exhibit similar properties .
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of trifluoromethylated compounds make them suitable for applications in organic electronics. Research has shown that these compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they enhance charge transport and stability .
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the additional functional groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4 and 4’ positions.
6,6’-Dichloro-2,2’-bipyridine: A bipyridine compound with chloro groups at the 6 and 6’ positions.
Uniqueness
3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, distinguishes it from other bipyridine derivatives by enhancing its lipophilicity and metabolic stability.
Biological Activity
3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile is a complex organic compound notable for its unique chemical structure, which includes a bipyridine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding.
- Molecular Formula: C13H8ClF3N2O
- Molecular Weight: 332.67 g/mol
- CAS Number: 1823182-55-3
- MDL Number: MFCD29042563
The presence of a chloro group and a trifluoromethyl group enhances the compound's interaction with biological targets, contributing to its pharmacological properties.
Enzyme Inhibition
Research indicates that the compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in inflammatory pathways and cancer progression. The trifluoromethyl group is believed to enhance binding affinity to specific proteins, which may lead to therapeutic applications such as anti-inflammatory and neuroprotective effects .
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of this compound against different cancer cell lines. For instance:
- Cell Lines Tested: SW620 (colon cancer), K-562 (leukemia), PC3 (prostate cancer).
- Findings: The compound demonstrated a reduction in cell viability by up to 58% in SW620 cells and induced late apoptosis in both colon cancer cell lines and K-562 cells. Notably, it acted as an inhibitor of IL-6 levels, decreasing secretion by 23–63% .
| Cell Line | IC50 (μM) | % Cell Viability Reduction |
|---|---|---|
| SW620 | 5.8 | 45–58% |
| K-562 | 7.0 | 73% |
| PC3 | 6.5 | 66% |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction: The compound promotes programmed cell death in cancer cells, which is crucial for developing selective antitumor agents.
- IL-6 Inhibition: By inhibiting IL-6 secretion, the compound may reduce inflammation and tumor growth, indicating potential use in treating inflammatory diseases and cancers .
Case Studies
A notable case study involved testing the compound's efficacy against various cancer cell lines:
- Study Design: The compound was administered at varying concentrations to assess cytotoxicity.
- Results: Significant reductions in cell viability were observed across multiple cancer types, suggesting broad-spectrum anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
